
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is a steroidal compound with a complex structure. It is characterized by the presence of a hydroxyl group at the 7th position and a sulfooxy group at the 3rd position. This compound is part of the androstane family, which is known for its significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) typically involves multiple steps, starting from simpler steroidal precursors. The hydroxylation at the 7th position can be achieved using specific oxidizing agents under controlled conditions. The sulfooxy group at the 3rd position is introduced through a sulfonation reaction, which involves the reaction of the hydroxyl group with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 17th position can be reduced to form alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The sulfooxy group may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
Androst-5-en-17-one: Lacks the hydroxyl and sulfooxy groups, resulting in different biological activities.
Androst-5-en-17-one,7-hydroxy: Lacks the sulfooxy group, which may affect its solubility and bioavailability.
Androst-5-en-17-one,3-(sulfooxy): Lacks the hydroxyl group, which may influence its interaction with molecular targets.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is unique due to the presence of both hydroxyl and sulfooxy groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C19H28O6S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)10-15(20)17-13-3-4-16(21)19(13,2)8-6-14(17)18/h10,12-15,17,20H,3-9H2,1-2H3,(H,22,23,24)/t12-,13-,14-,15+,17-,18-,19-/m0/s1 |
InChIキー |
YMVDNUQMQPOREU-JIEICEMKSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OS(=O)(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
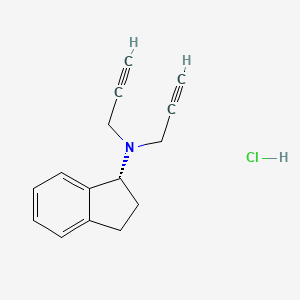
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
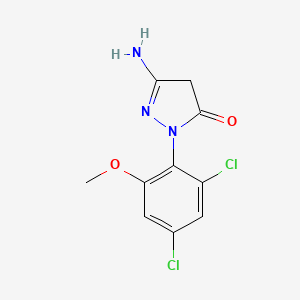
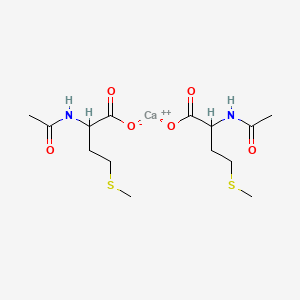
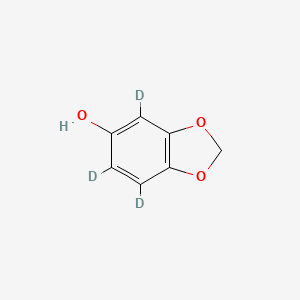
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
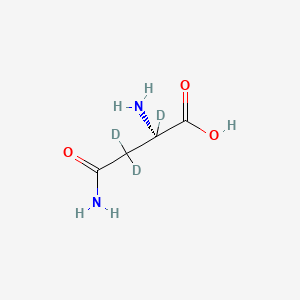

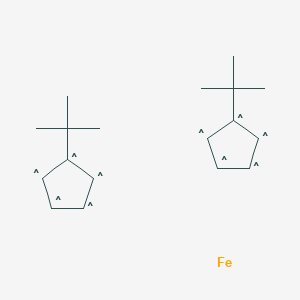
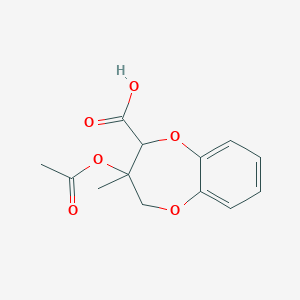
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
